A-65317

Renal hemodynamics RAAS blockade Sodium-depleted primate model

Interrogating the intrarenal renin-angiotensin system requires a tool with proven primate selectivity to avoid the confounding off-target effects seen with non-selective inhibitors. A-65317 solves this by delivering subnanomolar potency (IC50 0.37 nM) exclusively against primate renin, with negligible activity in rodent, canine, or porcine models. - Enables dissociation of intrarenal RAAS effects from systemic hemodynamics: 0.01 μg/kg/min intrarenal infusion increases renal blood flow (+13.6%) and GFR (+9.5%) without altering MAP. - Achieves 85±4% plasma renin activity suppression with 14±4 mmHg MAP reduction at 0.1 μg/kg/min intrarenal infusion in sodium-depleted primates. - >60% plasma protein binding; adjust free fraction for in vitro-to-in vivo extrapolation. For research use only; not for human therapeutic applications.

Molecular Formula C38H58N6O9
Molecular Weight 742.9 g/mol
CAS No. 122224-84-4
Cat. No. B1664239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-65317
CAS122224-84-4
Synonyms2-benzyl-3-((2-methoxyethoxymethoxyethyl)methylaminocarbonyl)propionyl-L-histidine-3-ethyl-5-(1'-hydroxy-2'-amino-3'-cyclohexylpropyl)oxazolidin-2-one amide
A 65317
A-65317
Molecular FormulaC38H58N6O9
Molecular Weight742.9 g/mol
Structural Identifiers
SMILESCCN1CC(OC1=O)C(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)CC(=O)N(C)CCOCOCCOC)O
InChIInChI=1S/C38H58N6O9/c1-4-44-24-33(53-38(44)49)35(46)31(20-28-13-9-6-10-14-28)41-37(48)32(22-30-23-39-25-40-30)42-36(47)29(19-27-11-7-5-8-12-27)21-34(45)43(2)15-16-51-26-52-18-17-50-3/h5,7-8,11-12,23,25,28-29,31-33,35,46H,4,6,9-10,13-22,24,26H2,1-3H3,(H,39,40)(H,41,48)(H,42,47)/t29-,31+,32+,33+,35-/m1/s1
InChIKeyJZRFAIHFMIECQR-AJISXOSTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-65317: Primate-Selective Dipeptide Renin Inhibitor


A-65317 is a primate-selective dipeptide renin inhibitor developed by Abbott Laboratories, classified as a transition-state analog mimetic of the renin substrate angiotensinogen [1]. It inhibits the rate-limiting enzymatic step of the renin-angiotensin-aldosterone system (RAAS), blocking the conversion of angiotensinogen to angiotensin I [2]. The compound exhibits an IC50 of 0.37 nM against renin, positioning it as a high-potency tool for interrogating renin-dependent cardiovascular physiology in primate models [3]. Its molecular formula is C38H58N6O9 with a molecular weight of 742.90 g/mol [4].

Why A-65317 Cannot Be Substituted with Other Renin Inhibitors


Renin inhibitors are not pharmacologically interchangeable due to profound interspecies differences in renin active site topology and enzyme-substrate recognition [1]. A-65317, enalkiren (A-64662), and A-74273 belong to the same Abbott dipeptide inhibitor series yet diverge markedly in primate selectivity, potency, and bioavailability profiles [2]. Substituting one for another without accounting for species-specific enzyme inhibition potency introduces uncontrolled experimental variability—for instance, compounds showing subnanomolar potency against primate renin may exhibit 100-fold reduced activity against non-primate renin [3]. Furthermore, these compounds demonstrate differential binding to plasma proteins (>60% across all three) under identical pH conditions, yet with compound-specific shifts that influence free fraction and in vivo pharmacodynamics [4]. The quantitative evidence presented below defines precisely where A-65317 occupies a unique position within this inhibitor class, enabling researchers to select the appropriate tool based on specific experimental objectives.

Quantitative Comparison: A-65317 vs. A-64662 and A-74273


Renal Blood Flow Increase Without Systemic Hypotension

A-65317 produces measurable renal vasodilation at a dose that does not alter mean arterial pressure (MAP), distinguishing it from comparator A-64662 which requires systemic PRA suppression for comparable renal effects [1]. At an intrarenal infusion dose of 0.01 μg/kg/min in sodium-depleted monkeys, A-65317 increased renal blood flow (RBF) by 13.6% (from 43.5 ± 2.7 to 49.4 ± 4.4 mL/min, p<0.05) and glomerular filtration rate (GFR) by 9.5% (from 6.3 ± 0.3 to 6.9 ± 0.4 mL/min, p<0.05), with no significant change in MAP or plasma renin activity (PRA) [2]. In contrast, a separate study of A-64662 in the same sodium-depleted monkey model demonstrated that renal vasodilation was only achieved at doses that also produced systemic PRA suppression [3].

Renal hemodynamics RAAS blockade Sodium-depleted primate model

Primate-Specific Potency vs. Broader Mammalian Activity

A-65317 demonstrates strict primate-selectivity, whereas A-74273 exhibits meaningful cross-reactivity with non-primate species, representing a critical differentiator for experimental model selection [1]. A-65317 was characterized as primate-selective with negligible inhibition of renin from pig, goat, dog, rabbit, or rat [2]. By comparison, A-74273 was specifically developed as a nonpeptide renin inhibitor with modest activity against dog renin (IC50 = 43 nM in plasma at pH 7.4), enabling its use in canine cardiovascular models [3]. Enalkiren (A-64662) occupies an intermediate position, with primate-selectivity but detectable inhibition of non-primate renins at higher concentrations [4].

Species specificity Enzyme inhibition Primate renin

Comparable Plasma Protein Binding Across Series

A-65317 exhibits >60% plasma protein binding at both pH 6.0 and 7.4, comparable to A-64662 and A-74273, with slightly greater binding observed at pH 7.4 across all three compounds [1]. This shared high protein binding profile establishes a class-level characteristic for Abbott dipeptide renin inhibitors, confirming that free fraction considerations are essential for in vivo potency calculations across the entire series [2].

Plasma protein binding Free fraction Pharmacokinetics

Lack of Oral Bioavailability vs. A-74273

A-65317 is not orally bioavailable, positioning it exclusively as an intravenous/intrarenal infusion research tool, whereas A-74273 was engineered for oral absorption [1]. A-74273 demonstrates intraduodenal bioavailability of 26 ± 10% in dogs and 16 ± 4% in monkeys [2]. Enalkiren (A-64662) shows minimal but detectable oral bioavailability (1.7 ± 0.5% in monkeys), representing a nominal improvement over A-65317 but far inferior to A-74273 [3]. This differential is structurally determined: A-74273 is a nonpeptide inhibitor with reduced molecular weight and enhanced membrane permeability, while A-65317 and A-64662 are dipeptide/peptidomimetic structures with limited intestinal absorption [4].

Oral bioavailability Route of administration In vivo pharmacology

In Vitro Renin Inhibition Potency Comparison

A-65317 exhibits approximately 2-fold higher potency than A-64662 and approximately 8-fold higher potency than A-74273 in human renin inhibition assays, though assay conditions differ across studies requiring cautious interpretation [1]. A-65317 inhibits human renin with an IC50 of 0.37 nM [2]. A-64662 (enalkiren) demonstrates an IC50 of 0.78 nM in a purified renal renin-angiotensinogen system at pH 6.0 [3]. A-74273, the nonpeptide analog, shows an IC50 of 3.1 nM against human renin [4]. The subnanomolar potency of A-65317 represents the peak of the dipeptide series, achieved through transition-state mimetic design incorporating a hydroxyethylene isostere at the scissile bond position [5].

Enzyme inhibition IC50 comparison Renin activity

Biphasic Hemodynamic Dose-Response Profile

A-65317 exhibits a distinctive biphasic dose-response profile in which low-dose intrarenal infusion (0.01 μg/kg/min) produces renal vasodilation without systemic effects, whereas a 10-fold higher dose (0.1 μg/kg/min) induces both enhanced renal responses (RBF increase from 42.9 ± 3.9 to 53.0 ± 3.7 mL/min, +23.5%, p<0.05) and systemic effects including 85 ± 4% suppression of PRA and a 14 ± 4 mmHg reduction in MAP [1]. This dissociated dose-response enables researchers to experimentally isolate intrarenal RAAS contributions to renal function at the lower dose while interrogating integrated systemic RAAS pharmacology at the higher dose [2]. No equivalent biphasic intrarenal dose-response characterization has been reported for A-64662 or A-74273 [3].

Dose-response Renal hemodynamics Mean arterial pressure

Optimized Research Applications of A-65317


Intrarenal RAAS Mechanistic Studies

A-65317 is the preferred renin inhibitor for experiments requiring dissociation of intrarenal RAAS effects from systemic cardiovascular responses. Based on the verified finding that 0.01 μg/kg/min intrarenal infusion increases renal blood flow (+13.6%) and GFR (+9.5%) without altering MAP or PRA [1], investigators can selectively interrogate the contribution of intrarenal angiotensin II generation to renal function. This experimental window is not documented for A-64662 or A-74273 [2]. The compound is delivered via intrarenal infusion to sodium-depleted cynomolgus monkeys, an established model for renin-dependent hypertension research [3].

High-Potency Positive Control for Renin Assays

With an IC50 of 0.37 nM [1], A-65317 serves as a high-potency positive control in human renin enzymatic assays where detection of weak or partial inhibitors requires a robust reference compound. The subnanomolar potency exceeds that of A-64662 (IC50 = 0.78 nM) and A-74273 (IC50 = 3.1 nM) [2], providing the greatest assay sensitivity among the Abbott dipeptide/nonpeptide series. Researchers should note that >60% plasma protein binding necessitates appropriate free fraction adjustment when extrapolating in vitro potency to in vivo predictions [3].

Acute Intravenous Infusion Cardiovascular Studies

A-65317 is appropriate for acute infusion studies in anesthetized or conscious primate models where intravenous or intrarenal administration is feasible and oral bioavailability is not required. The compound's demonstrated ability to achieve 85 ± 4% PRA suppression with concomitant 14 ± 4 mmHg MAP reduction at 0.1 μg/kg/min intrarenal infusion [1] establishes its efficacy as an acute antihypertensive agent in renin-dependent states. Researchers seeking oral activity should instead select A-74273 (intraduodenal bioavailability 16-26%) [2]; those requiring clinical validation in human hypertension studies should consider enalkiren (A-64662) which has documented Phase I/II human data [3].

Species-Selectivity Validation in Primate RAAS Research

A-65317 is the appropriate tool when strict primate-selectivity is required to validate that observed physiological effects are renin-dependent rather than off-target in nature. The compound's documented lack of meaningful inhibition of renin from non-primate species (pig, goat, dog, rabbit, rat) [1] provides a built-in negative control: absence of effect in rodent or non-primate models confirms that observed pharmacology in primates is attributable to genuine renin inhibition. This contrasts with A-74273, which retains activity against dog renin (IC50 = 43 nM) and could confound species-selectivity interpretations in cross-species studies [2].

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